6alpha-Hydroxydexamethasone
Overview
Description
6alpha-Hydroxydexamethasone is a metabolite of dexamethasone, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties . This compound is characterized by the addition of a hydroxyl group at the 6alpha position of the dexamethasone molecule, which slightly alters its chemical and biological properties .
Mechanism of Action
Target of Action
6alpha-Hydroxydexamethasone is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
This compound, like dexamethasone, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
It is known that glucocorticoids like dexamethasone can inhibit phospholipase a2, leading to decreased formation of arachidonic acid derivatives . They also promote anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
This compound is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of dexamethasone and its metabolites can exhibit time-dependent clearance, with the activity of CYP3A4 potentially induced when dexamethasone is persistently administered . This can result in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of dexamethasone, given their similar structures and targets. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
6alpha-Hydroxydexamethasone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathway involving the enzyme cytochrome P450, which catalyzes the hydroxylation of dexamethasone . The nature of these interactions is primarily biochemical, involving binding at the active sites of enzymes and subsequent modifications to the molecular structure of the compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely derived from its parent compound, dexamethasone. Dexamethasone influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of dexamethasone, it is likely to share similar mechanisms of action . Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects .
Temporal Effects in Laboratory Settings
As a metabolite of dexamethasone, its stability and degradation are likely to be influenced by similar factors, including pH, temperature, and the presence of other metabolizing enzymes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on dexamethasone have shown that its effects can vary with dosage, with higher doses often leading to more pronounced anti-inflammatory and immunosuppressive effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of dexamethasone. It is produced through the hydroxylation of dexamethasone, a reaction catalyzed by the enzyme cytochrome P450 . This pathway may also involve other enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its physicochemical properties and the presence of transport proteins. As a hydroxylated metabolite of dexamethasone, it may have different distribution characteristics compared to the parent compound .
Subcellular Localization
Given its biochemical properties and its formation through the metabolic pathways of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, potentially including the cytoplasm and nucleus where the glucocorticoid receptor is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxydexamethasone typically involves the hydroxylation of dexamethasone. This process is catalyzed by cytochrome P450 3A4 enzymes in the liver . The reaction conditions include the presence of oxygen and NADPH as a cofactor, which facilitates the hydroxylation at the 6alpha position .
Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors where dexamethasone is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxydexamethasone undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can reverse the hydroxylation, converting this compound back to dexamethasone.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
6alpha-Hydroxydexamethasone has several applications in scientific research:
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar uses but different metabolic pathways.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness: 6alpha-Hydroxydexamethasone is unique due to its specific hydroxylation, which can influence its metabolic stability and receptor interactions . This makes it a valuable compound for studying the detailed mechanisms of glucocorticoid action and metabolism .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-GQKYHHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131354 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111897-35-9 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxydexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.